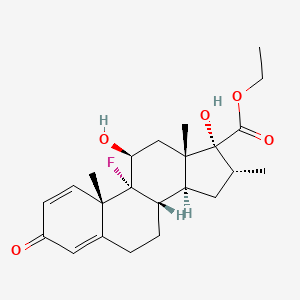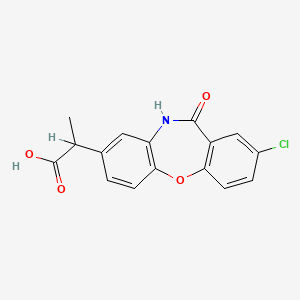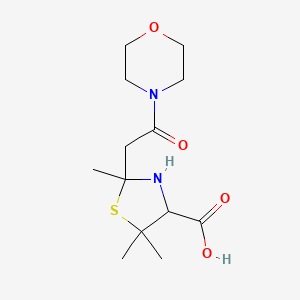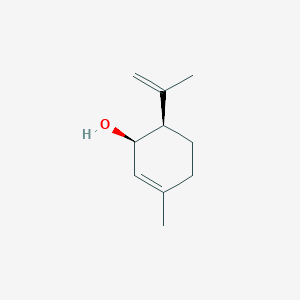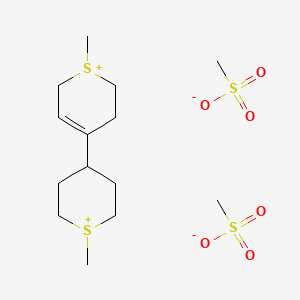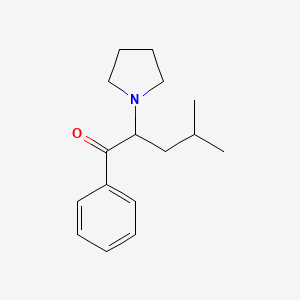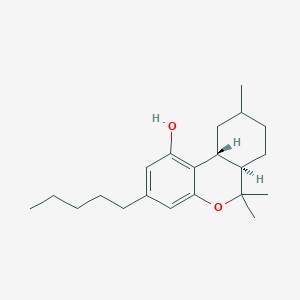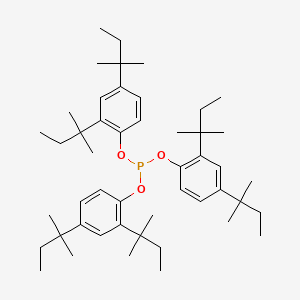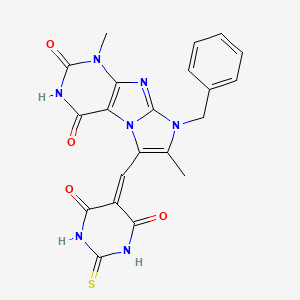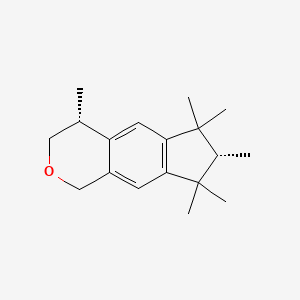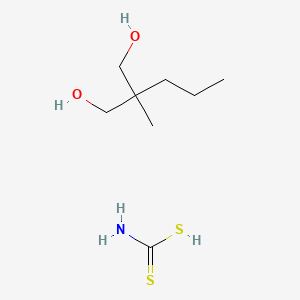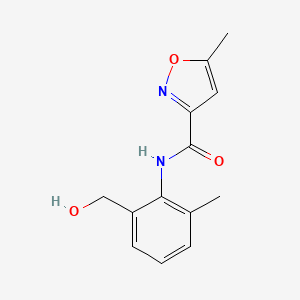
3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Functionalization of the Phenyl Ring: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-Isoxazolecarboxylic acid derivatives.
Reduction: Formation of 3-Isoxazolecarboxamide amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The isoxazole ring is known to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific functional groups and molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The hydroxymethyl and methyl groups can further influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Isoxazolecarboxamide, N-(2-hydroxyphenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-4-methylphenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-ethylphenyl)-5-methyl-
Uniqueness
The unique combination of the hydroxymethyl and methyl groups on the phenyl ring of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- provides distinct chemical properties and reactivity compared to its analogs. This structural uniqueness can lead to different biological activities and applications, making it a compound of interest in various research fields.
Properties
CAS No. |
145440-96-6 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-[2-(hydroxymethyl)-6-methylphenyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-10(7-16)12(8)14-13(17)11-6-9(2)18-15-11/h3-6,16H,7H2,1-2H3,(H,14,17) |
InChI Key |
WOXJHEFWWVGYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)C2=NOC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


